Zofenoprilat is the active metabolite of Zofenopril, a sulfhydryl angiotensin-converting enzyme (ACE) inhibitor [, , , , ]. It plays a significant role in scientific research due to its unique properties and potential therapeutic applications. Zofenoprilat is categorized as a sulfhydryl-containing ACE inhibitor, distinguishing it from non-sulfhydryl ACE inhibitors such as Enalapril and Lisinopril [, , , , ].
Zofenoprilat is derived from zofenopril, which is synthesized from specific amino acids and other organic compounds. It is classified under the International Nonproprietary Names as an angiotensin-converting enzyme inhibitor, specifically targeting the renin-angiotensin system to manage hypertension and heart failure.
The synthesis of zofenopril involves several key steps, primarily utilizing N-acetyl-L-oxyproline as a starting material. The general synthetic route can be summarized as follows:
The detailed synthesis not only emphasizes the importance of chirality in the process but also highlights the potential for various polymorphic forms of the final product.
Zofenoprilat has a complex molecular structure characterized by its chiral centers and functional groups that facilitate its pharmacological activity. The molecular formula for zofenoprilat is CHNOS, and its structure includes:
The compound exhibits specific stereochemistry that is critical for its biological activity .
Zofenoprilat participates in various chemical reactions that are essential for its pharmacological efficacy. Key reactions include:
These reactions are crucial for understanding both the stability and efficacy of zofenoprilat in pharmaceutical formulations.
Zofenoprilat exerts its effects primarily through the inhibition of angiotensin-converting enzyme. This inhibition results in:
Zofenoprilat exhibits distinct physical and chemical properties:
These properties are essential for formulation scientists when developing effective pharmaceutical products.
Zofenoprilat has several applications in clinical settings:
Zofenoprilat, the active metabolite of the prodrug zofenopril, is a sulfhydryl (SH)-containing angiotensin-converting enzyme (ACE) inhibitor with the systematic IUPAC name (2S,4S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid. Its molecular formula is C₁₅H₁₉NO₃S₂, and it has a molar mass of 325.44 g/mol [6] [9]. The structure features three chiral centers, all in the S-configuration: one at the methyl-bearing carbon of the propanoyl chain and two within the pyrrolidine ring (positions 2 and 4) [6] [8]. This specific stereochemistry is critical for ACE binding, as alterations reduce activity.
The molecule comprises three key functional domains:
Zofenoprilat exhibits distinct physicochemical behaviors that influence its pharmacokinetics and handling:
This moderate lipophilicity arises from the phenylthioether group, facilitating diffusion across cell membranes but limiting blood-brain barrier penetration [3].
Solubility:
pH-dependent ionization occurs: the carboxylic acid (pKₐ ≈ 3.5) protonates in gastric acid, while the sulfhydryl (pKₐ ≈ 9.5) deprotonates in intestines [3] [9].
Stability:
Table 1: Key Physicochemical Properties of Zofenoprilat
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 325.44 g/mol | Calculated from C₁₅H₁₉NO₃S₂ |
log P (Octanol-Water) | 1.8–2.1 | Experimental shake-flask method |
Water Solubility | <1 mg/mL (25°C) | Kinetic solubility assay |
pKₐ (Carboxylic Acid) | ~3.5 | Potentiometric titration |
pKₐ (Sulfhydryl) | ~9.5 | Potentiometric titration |
Stability (pH 7.4, 37°C) | t₁/₂ = 4–6 hours | HPLC monitoring of degradation |
Zofenoprilat and its prodrug zofenopril exhibit marked differences in structure, absorption, and bioactivation:
Activation: Esterases hydrolyze zofenopril’s ester bond in vivo, releasing zofenoprilat and benzoylthiol intermediates [2] [6].
Physicochemical and Pharmacokinetic Contrasts:
Bioavailability: Zofenopril achieves 60–70% oral absorption due to lipophilicity, while zofenoprilat’s polar nature limits oral bioavailability to <10% [7] [9].
Functional Implications:
Table 2: Structural and Functional Comparison of Zofenopril and Zofenoprilat
Feature | Zofenopril (Prodrug) | Zofenoprilat (Active Metabolite) |
---|---|---|
Molecular Formula | C₂₂H₂₃NO₄S₂ | C₁₅H₁₉NO₃S₂ |
Key Functional Groups | Benzoylthioester, Methyl ester | Sulfhydryl (-SH), Carboxylic acid |
Molar Mass | 429.55 g/mol | 325.44 g/mol |
log P | 4.11 | 1.8–2.1 |
ACE IC₅₀ | 81 µM | 8 nM |
Primary Bioactivity | Prodrug (inactive) | Direct ACE inhibition |
H₂S Production | Indirect (via metabolism) | Direct donor |
Angiogenesis Induction | Weak | Potent (via eNOS/FGF-2) |
This comparative analysis underscores how prodrug design overcomes zofenoprilat’s limitations, enabling oral delivery while preserving its unique cardioprotective mechanisms [2] [3] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0